molecular formula C7H10N2O3 B13219995 Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13219995
M. Wt: 170.17 g/mol
InChI Key: JDNQUCKFQUGCLO-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group, a keto group, and an ester functional group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The keto and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate: Lacks the methyl group at position 2.

    Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group at position 2 can enhance its stability and modify its biological activity compared to similar compounds.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-(2-methyl-3-oxo-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C7H10N2O3/c1-9-7(11)5(4-8-9)3-6(10)12-2/h4,8H,3H2,1-2H3

InChI Key

JDNQUCKFQUGCLO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN1)CC(=O)OC

Origin of Product

United States

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